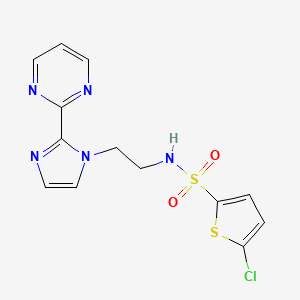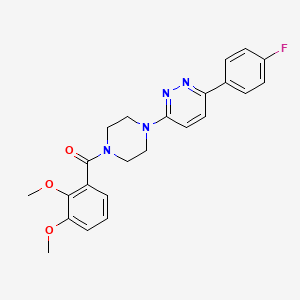
(2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups, including a pyridazinone ring, a piperazine ring, and a dimethoxyphenyl group. These groups contribute to the compound’s three-dimensional structure and its potential interactions with biological targets .Wissenschaftliche Forschungsanwendungen
Fluorescent Logic Gates
- Research Context : The use of (2,3-Dimethoxyphenyl) compounds in the creation of fluorescent logic gates was explored. One study focused on the development of compounds with a fluorophore, a piperazine receptor, and an aryl group, including a 1,2-dimethoxyphenyl variant, to serve as reconfigurable fluorescent logic gates. These compounds can be reconfigured between different logic states by altering solvent polarity, suggesting potential applications in cellular membrane and protein interface analysis (Gauci & Magri, 2022).
Cytotoxic Effects in Cancer Research
- Research Context : In cancer research, (2,3-Dimethoxyphenyl) derivatives have been synthesized and evaluated for their cytotoxic effects. A study synthesized new 3(2H)-pyridazinone derivatives to assess their cytotoxic activity in liver and colon cancer cell lines. One of the compounds with a (2-Fluorophenyl)piperazine structure showed notable activity against these cell lines (Özdemir et al., 2019).
Antagonist Interaction with CB1 Cannabinoid Receptor
- Research Context : A related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was studied for its interaction with the CB1 cannabinoid receptor. This research offers insights into the molecular interaction and potential applications of (2,3-Dimethoxyphenyl) derivatives in neurological and pharmacological studies (Shim et al., 2002).
Phthalazinone and Pyridazinone Derivatives
- Research Context : The synthesis and properties of phthalazinone and pyridazinone derivatives, including 3,4-dimethoxyphenyl variants, have been investigated. These compounds have potential applications in medicinal chemistry due to their varied biological activities (Gaby et al., 2003).
Serotonin 5HT2A Receptor Antagonists
- Research Context : (2,3-Dimethoxyphenyl) derivatives have been studied as serotonin 5HT2A receptor antagonists, offering potential therapeutic applications for conditions like depression, anxiety, and drug addiction (Habernickel, 2002).
Herbicide Research
- Research Context : Substituted pyridazinone compounds, including those with dimethoxyphenyl groups, have been investigated for their herbicidal properties. This research is significant in agricultural science for developing new herbicides (Hilton et al., 1969).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-30-20-5-3-4-18(22(20)31-2)23(29)28-14-12-27(13-15-28)21-11-10-19(25-26-21)16-6-8-17(24)9-7-16/h3-11H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCLTVADUYSJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

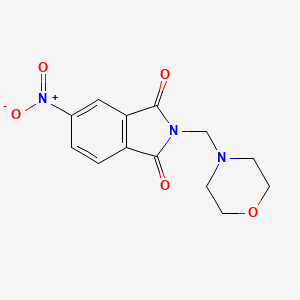
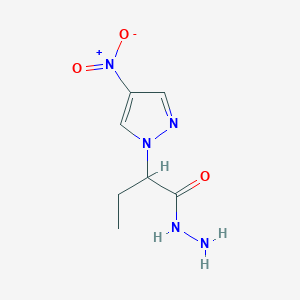
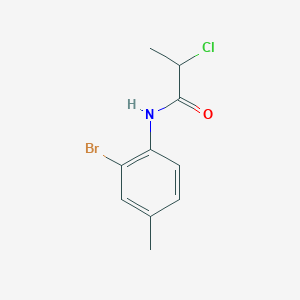

![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)
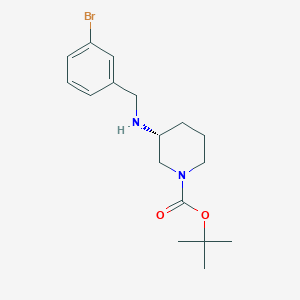
![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)
![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384405.png)
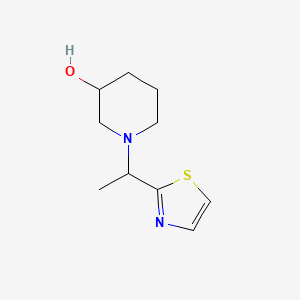
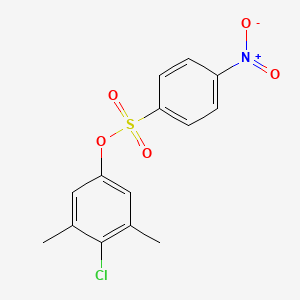
![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)

